N-Cbz-a-(methylamino)-benzeneacetic acid
Description
N-Cbz-α-(methylamino)-benzeneacetic acid is a carbobenzyloxy (Cbz)-protected α-amino acid derivative featuring a benzeneacetic acid backbone substituted with a methylamino group at the α-position. The Cbz group serves as a protective moiety for amines during organic synthesis, enabling selective reactions while preserving the amino functionality . This compound is structurally characterized by its aromatic benzene ring, a carboxylic acid group, and the Cbz-methylamino substituent, which collectively influence its reactivity, solubility, and biological activity. It is primarily utilized in peptide synthesis and pharmaceutical intermediates, leveraging the Cbz group’s stability under acidic conditions and ease of removal via hydrogenolysis .
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-[methyl(phenylmethoxycarbonyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C17H17NO4/c1-18(15(16(19)20)14-10-6-3-7-11-14)17(21)22-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3,(H,19,20) |
InChI Key |
GKGCEDIFEKJBFY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-a-(methylamino)-benzeneacetic acid typically involves the protection of the amino group using the Cbz group. One common method involves the reaction of benzyl chloroformate with the amino acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Hydrolysis Reactions
N-Cbz-a-(methylamino)-benzeneacetic acid undergoes hydrolysis under acidic or basic conditions, leading to deprotection of the carbobenzyloxy (Cbz) group and cleavage of the amide bond. This reaction is critical for exposing the unprotected amino acid in synthesis workflows.
| Reaction Type | Conditions | Product |
|---|---|---|
| Acidic hydrolysis | HCl, reflux | Deprotected amino acid with carboxylic acid group |
| Basic hydrolysis | NaOH, aqueous | Deprotected amino acid with carboxylate group |
Peptide Coupling Reactions
The compound serves as a substrate in peptide synthesis, facilitating bond formation with other amino acids. Key examples include:
| Reaction | Reagents/Conditions | Yield | Citations |
|---|---|---|---|
| Coupling with Lysine | HBTU, DIPEA, CH₂Cl₂ | 75–93% | |
| Coupling with Valine | IBA-OBz, DMAP, DCE | 73–91% | |
| Coupling with Proline | Pd/C, H₂ atmosphere | 84% |
Epimerization Mechanisms
Epimerization during peptide synthesis is mitigated by optimizing reaction conditions. The compound’s α-acyloxyenamide intermediates exhibit reduced racemization due to:
-
Keto-enol tautomerization : Stabilizes intermediates, lowering kinetic barriers for tetrahedral collapse .
-
Superactive esters : Rate-limiting steps shift to tetrahedral intermediate formation, reducing epimerization risks .
α-Alkylation Reactions
The compound participates in catalytic α-alkylation with nonactivated alkenes (e.g., 1-decene) under photoirradiation:
| Conditions | Yield | Key Reagents |
|---|---|---|
| Blue LED light, 4CzIPN, LiSPh | Up to 91% |
Functional Group Reactivity
| Functional Group | Reactivity | Key Applications |
|---|---|---|
| Cbz-protected amine | Acid/base reactions | Peptide synthesis |
| Carboxylic acid | Coupling reactions | Bioconjugation |
This compound’s reactivity profile underscores its versatility in organic synthesis, particularly in peptide chemistry and medicinal applications. Experimental optimization of reaction conditions (e.g., solvent selection, base choice) is critical to achieving high yields and minimizing side reactions .
Scientific Research Applications
N-Cbz-a-(methylamino)-benzeneacetic acid is a chemical compound with a molecular weight of approximately 299.33 g/mol. It is categorized as an amino acid derivative, specifically a protected amino acid with a benzyloxycarbonyl (Cbz) group protecting the amino group. The compound's structure includes a benzeneacetic acid moiety and a methylamino group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. this compound exhibits significant biological activity because of its structural features and is utilized in synthesizing peptides with various biological functions.
Applications
This compound has applications in various fields. Interaction studies often focus on its binding affinity with target proteins or enzymes, which is critical for understanding its potential therapeutic effects.
This compound is used in peptide synthesis . For example, it can react with standard amino acids to produce dipeptides . In one study, the dipeptide Boc-Phe-Leu-OMe was obtained in 66% yield within 10 minutes using IBA-OBz, (4-MeOC6H4)3P, and TEA in DCE . The optimal reaction conditions involved 1.5 equivalents of both IBA-OBz and (4-MeOC6H4)3P and 3.0 equivalents of DMAP in DCE at room temperature .
Mechanism of Action
The mechanism of action of N-Cbz-a-(methylamino)-benzeneacetic acid primarily involves its role as a protected amino acid. The Cbz group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Cbz group, the free amine can participate in various biochemical processes, including enzyme catalysis and receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-Cbz-α-(methylamino)-benzeneacetic acid with analogous Cbz-protected compounds and benzeneacetic acid derivatives, focusing on structural, synthetic, and functional differences.
Structural and Functional Comparisons
Key Observations :
- Protective Group Utility: Unlike unprotected benzeneacetic acid , the Cbz group in N-Cbz-α-(methylamino)-benzeneacetic acid enhances stability during synthetic processes, similar to Cbz-Phe-OH and Cbz-γ-aminobutyric acid .
- Bioactivity: Benzeneacetic acid derivatives exhibit diverse roles; for example, unsubstituted benzeneacetic acid contributes to food aroma , while Cbz-protected variants like N-Cbz-α-(methylamino)-benzeneacetic acid are tailored for medicinal chemistry due to their controlled release of active amines .
Biological Activity
N-Cbz-a-(methylamino)-benzeneacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications based on recent literature.
Chemical Structure and Synthesis
This compound is an amino acid derivative where the amino group is protected by a carbobenzyloxy (Cbz) group. The compound can be synthesized through various methods, including the Ugi reaction, which allows for the formation of multiple products from amino acids and other reactants in a single step.
Synthesis Overview
- Starting Materials : Benzeneacetic acid derivatives, methylamine, and Cbz-protecting groups.
- Reaction Conditions : Typically involves organic solvents and specific catalysts to facilitate the reaction.
- Yield : The synthesis can yield high percentages of the desired product, often above 70% under optimized conditions.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that N-methyl amino acids, including derivatives like this compound, exhibit significant antimicrobial properties. A study demonstrated that these compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 | |
| Escherichia coli | 10 | |
| Pseudomonas aeruginosa | 11 |
Anticancer Properties
This compound has also been evaluated for anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- Mechanism : Induction of apoptotic markers such as caspase activation and PARP cleavage.
Case Studies
One notable case study involved the application of this compound in a therapeutic context. In this study, researchers synthesized a series of related compounds and tested their efficacy against various cancer cell lines. The results indicated that modifications to the Cbz group significantly affected biological activity, suggesting that structural variations can lead to enhanced potency.
Research Findings
Recent research has focused on optimizing the pharmacological profiles of this compound derivatives. Key findings include:
- Enhanced Membrane Permeability : The presence of the Cbz group increases lipophilicity, facilitating better cellular uptake.
- Stability : The compound exhibits good stability under physiological conditions, making it a suitable candidate for further development.
Q & A
Q. What spectroscopic markers distinguish α-(methylamino) substitution in benzeneacetic acid derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
